molecular formula C22H23Br2N3O5 B15153324 Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(3,5-dibromo-2-methoxyphenyl)carbonyl]amino}benzoate

Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(3,5-dibromo-2-methoxyphenyl)carbonyl]amino}benzoate

Cat. No.: B15153324
M. Wt: 569.2 g/mol
InChI Key: SFHNOJDXOJCDAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(3,5-dibromo-2-methoxyphenyl)carbonyl]amino}benzoate is a complex organic compound that features a piperazine ring, a benzoate ester, and a dibromo-methoxyphenyl group. Compounds with such structures are often investigated for their potential pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(3,5-dibromo-2-methoxyphenyl)carbonyl]amino}benzoate typically involves multiple steps:

    Formation of the Piperazine Derivative: The piperazine ring is acetylated using acetic anhydride in the presence of a base such as pyridine.

    Coupling with Benzoate Ester: The acetylated piperazine is then coupled with a benzoate ester derivative using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an organic solvent such as dichloromethane.

    Introduction of the Dibromo-Methoxyphenyl Group:

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The bromine atoms in the dibromo-methoxyphenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications, including antimicrobial and anticancer activities.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(3,5-dibromo-2-methoxyphenyl)carbonyl]amino}benzoate likely involves interactions with specific molecular targets, such as enzymes or receptors. The piperazine ring and the dibromo-methoxyphenyl group may play crucial roles in binding to these targets, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(3,5-dichloro-2-methoxyphenyl)carbonyl]amino}benzoate: Similar structure with chlorine atoms instead of bromine.

    Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(3,5-dimethoxyphenyl)carbonyl]amino}benzoate: Similar structure with methoxy groups instead of bromine.

Uniqueness

Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(3,5-dibromo-2-methoxyphenyl)carbonyl]amino}benzoate is unique due to the presence of both bromine atoms and a methoxy group, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C22H23Br2N3O5

Molecular Weight

569.2 g/mol

IUPAC Name

methyl 4-(4-acetylpiperazin-1-yl)-3-[(3,5-dibromo-2-methoxybenzoyl)amino]benzoate

InChI

InChI=1S/C22H23Br2N3O5/c1-13(28)26-6-8-27(9-7-26)19-5-4-14(22(30)32-3)10-18(19)25-21(29)16-11-15(23)12-17(24)20(16)31-2/h4-5,10-12H,6-9H2,1-3H3,(H,25,29)

InChI Key

SFHNOJDXOJCDAT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=C(C(=CC(=C3)Br)Br)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.